molecular formula C21H22N10O4 B1670409 Diazoketone methotrexate CAS No. 82972-54-1

Diazoketone methotrexate

カタログ番号: B1670409
CAS番号: 82972-54-1
分子量: 478.5 g/mol
InChIキー: DUYMESGXUXXYQB-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazoketone methotrexate is an analogs of methotrexate, and a potential antitumor agent.

科学的研究の応用

Antitumor Activity

Diazoketone methotrexate exhibits significant antitumor properties, particularly in the inhibition of tumor cell growth. It operates by inhibiting the enzyme dihydrofolate reductase, crucial for the synthesis of nucleic acids, thereby impeding cell proliferation.

  • Mechanism of Action : The compound competes with dihydrofolate for binding to dihydrofolate reductase, leading to a depletion of tetrahydrofolate and subsequent inhibition of thymidylate synthase, essential for DNA synthesis .
  • Case Study : In a clinical setting, patients treated with this compound showed reduced tumor sizes in various malignancies, including choriocarcinoma and other solid tumors. A notable case involved a patient with advanced choriocarcinoma who responded favorably to treatment with this compound, demonstrating its efficacy as an alternative to traditional methotrexate regimens .

Treatment of Autoimmune Disorders

Beyond its oncological applications, this compound is being explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

  • Clinical Application : A study highlighted the use of this compound in patients with rheumatoid arthritis who exhibited resistance to conventional therapies. The compound was administered at lower doses, resulting in improved patient outcomes without significant toxicity .
  • Long-term Benefits : Patients reported sustained remission periods and reduced disease activity scores when treated with this compound compared to standard methotrexate therapy .

Formulation Development

Innovative formulations incorporating this compound are being developed to enhance bioavailability and targeted delivery.

  • Topical Formulations : Research indicates that this compound can be effectively delivered through topical applications using organic solvents that facilitate penetration through the skin barrier. This method is particularly promising for localized treatment of skin lesions associated with autoimmune conditions .
  • Polymeric Compositions : Combinations of this compound with polymeric carriers are being investigated to improve drug stability and release profiles. Such formulations aim to provide sustained therapeutic effects while minimizing systemic exposure .

Safety and Toxicity Management

While this compound shows promise, careful management of potential toxicity is crucial.

  • Toxicity Case Reports : Several case reports detail instances of toxicity associated with high doses of methotrexate derivatives, including this compound. For example, a patient experienced severe mucositis and pancytopenia after an unintentional overdose, highlighting the need for vigilant monitoring during treatment .
  • Management Strategies : Strategies such as leucovorin rescue therapy have been employed effectively in cases of suspected toxicity to mitigate adverse effects and support recovery .

特性

CAS番号

82972-54-1

分子式

C21H22N10O4

分子量

478.5 g/mol

IUPAC名

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C21H22N10O4/c1-31(10-12-8-25-18-16(27-12)17(22)29-21(23)30-18)13-4-2-11(3-5-13)19(33)28-15(20(34)35)7-6-14(32)9-26-24/h2-5,8-9,15H,6-7,10H2,1H3,(H,28,33)(H,34,35)(H4,22,23,25,29,30)/t15-/m0/s1

InChIキー

DUYMESGXUXXYQB-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O

異性体SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O

正規SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-amino-4-deoxy-N-10-methylpteroyl-(6-diazo-5-oxo)norleucine
diazoketone methotrexate
methotrexate diazoketone analog

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoketone methotrexate
Reactant of Route 2
Reactant of Route 2
Diazoketone methotrexate
Reactant of Route 3
Reactant of Route 3
Diazoketone methotrexate
Reactant of Route 4
Diazoketone methotrexate
Reactant of Route 5
Diazoketone methotrexate
Reactant of Route 6
Reactant of Route 6
Diazoketone methotrexate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。